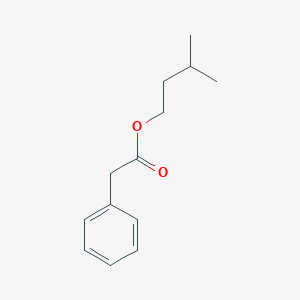

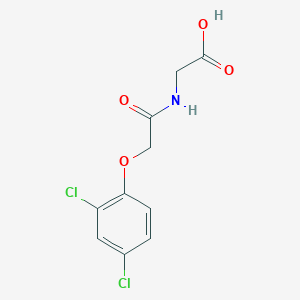

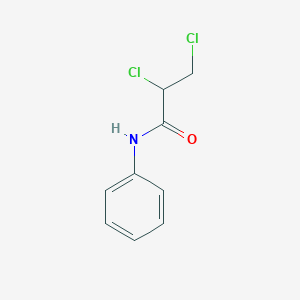

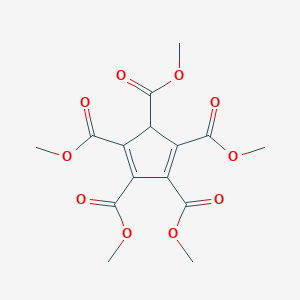

1-(2,3,4-Trimethoxyphenyl)propan-2-amine

Übersicht

Beschreibung

The compound "1-(2,3,4-Trimethoxyphenyl)propan-2-amine" is a structural analogue of various compounds that have been synthesized and studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with trimethoxyphenyl groups and aminopropane moieties have been explored. For instance, the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane have been synthesized and evaluated for psychotomimetic potency, suggesting a potential interest in the psychoactive properties of such compounds .

Synthesis Analysis

The synthesis of compounds related to "1-(2,3,4-Trimethoxyphenyl)propan-2-amine" involves multi-step reactions, often starting with substituted phenols or acetophenones. For example, the synthesis of a compound with a 3,4,5-trimethoxyphenyl group was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, the synthesis of related amines and amides has been described, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of compounds with trimethoxyphenyl groups has been confirmed using various analytical techniques, including IR and X-ray diffraction studies . Computational methods such as HF and DFT have been employed to compute vibrational wavenumbers and to assign them with the help of potential energy distribution methods. These studies provide insights into the stability of the molecule, hyper-conjugative interactions, and charge delocalization .

Chemical Reactions Analysis

The reactivity of compounds similar to "1-(2,3,4-Trimethoxyphenyl)propan-2-amine" has been explored in various chemical reactions. For instance, the reaction of α-chloro ketones with primary amines in the presence of aqueous potassium hydroxide has been studied, leading to the formation of N-substituted propionamides . These reactions demonstrate the potential for further functionalization of the aminopropane moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as thermogravimetric analysis (TGA and DTG), differential scanning calorimetry, solubility tests, and FT-IR spectroscopy . These studies provide valuable information on the thermal stability, solubility, and functional groups present in the compounds, which are essential for understanding their potential applications and behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Psychotomimetic Potency: Monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane were synthesized and evaluated for potential psychotomimetic potency using the rabbit hyperthermia assay. Their biological data were contrasted with results obtained from the potent human psychotogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) (Jacob et al., 1977).

Arylation Reagent: Trimethoxyphenyl (TMP) iodonium(III) acetate was used as an efficient arylation reagent for N,O-protected hydroxylamines, generating aniline derivatives in the absence of transition metal catalysts (Kikushima et al., 2022).

Antinarcotic Agents: 3,4,5-Trimethoxyphenyl acrylamides were synthesized and evaluated as novel antinarcotic agents, showing strong inhibitory effects on morphine withdrawal syndrome in mice due to high binding affinities with serotonergic 5-HT1A receptors (Jung et al., 2009).

Structural and Computational Studies: Structural and computational studies were conducted on several cathinones, including 2-(ethylamino)-1-(4-methylphenyl)propan-1-one and its analogues. These studies included single-crystal X-ray diffraction and density functional theory (DFT) methods (Nycz et al., 2011).

Corrosion Inhibition: Tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, were synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These compounds acted as anodic inhibitors, forming protective layers on the metal surface (Gao et al., 2007).

Silicon Protecting Groups: The synthesis of 4-silacyclohexanones and (4-silacyclohexan-1-yl)amines containing silicon protecting groups such as 4-methoxyphenyl (MOP) and 2,4,6-trimethoxyphenyl (TMOP) was described, providing versatile building blocks for synthesis (Fischer et al., 2014).

DNA-Binding Polymers: A water-soluble cationic polythiophene derivative was synthesized for binding DNA and forming polyplexes, indicating potential use as a theranostic gene delivery vehicle (Carreon et al., 2014).

Antimicrobial Activity: Amines derived from 1,3-bis(3,4-methylenedioxyphenoxy)propane were prepared and tested for acute toxicity and activity on isolated guinea pig ileum. These compounds showed antagonist activity against various contracting responses (Benigni et al., 1977).

Environmental Sampling: A novel amino-functionalized polymer was synthesized for headspace solid-phase microextraction (SPME) of environmentally important chlorophenols from aqueous samples (Bagheri et al., 2008).

Conformational Analyses: Crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives were analyzed, providing insights into the conformations of the amine fragments in different environments (Nitek et al., 2020).

Eigenschaften

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6,8H,7,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDQPPLPHGXYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=C(C=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874365 | |

| Record name | 2,3,4-TRIMEO AMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3,4-Trimethoxyphenyl)propan-2-amine | |

CAS RN |

1082-23-1, 22199-12-8 | |

| Record name | 2,3,4-Trimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxyamphetamine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethanamine, 2,3,4-trimethoxy-alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-TRIMEO AMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3SO4A6HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)